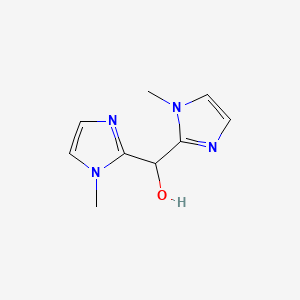

Bis(1-methylimidazol-2-yl)methanol

Description

Context and Significance of Imidazole-Based Compounds in Chemical Science

Imidazole (B134444), a five-membered heterocyclic aromatic compound containing two nitrogen atoms, is a fundamental building block in the realm of chemical science. nih.govscite.ai Its derivatives are integral to a vast array of biological molecules, including the amino acid histidine and numerous enzymes, where they play crucial roles in physiological processes. nih.gov The unique electronic properties of the imidazole ring, characterized by its aromaticity and the presence of both a basic and a non-basic nitrogen atom, render it an exceptional coordinating agent for a wide variety of metal ions. scite.ai

The significance of imidazole-based compounds extends into medicinal chemistry, where they form the structural core of many pharmaceutical agents. globaljournals.org Furthermore, in the field of materials science, these compounds are investigated for the development of novel polymers and functionalized surfaces. scite.ai The ability of the imidazole moiety to act as a versatile ligand has spurred extensive research into the synthesis of multidentate ligands incorporating two or more imidazole units, with the aim of creating highly stable and selective metal complexes for applications in catalysis and beyond.

Structural Framework and Potential as a Versatile Ligand System

Bis(1-methylimidazol-2-yl)methanol features a central methanol (B129727) backbone flanked by two 1-methylimidazol-2-yl groups. This specific arrangement provides a flexible yet pre-organized structure for coordinating with a metal center. The two nitrogen atoms of the imidazole rings and the oxygen atom of the methanol group can act as donor atoms, allowing the molecule to function as a tridentate ligand.

The N-methylation of the imidazole rings is a key structural feature. It prevents the deprotonation of the imidazole nitrogen and influences the steric and electronic properties of the ligand. This modification can enhance the stability of the resulting metal complexes and fine-tune their reactivity. The structural framework of Bis(1-methylimidazol-2-yl)methanol allows for the formation of chelate rings with a metal ion, leading to thermodynamically stable complexes. This chelate effect is a common strategy in coordination chemistry to generate robust catalysts and functional materials.

The versatility of Bis(1-methylimidazol-2-yl)methanol as a ligand stems from its ability to adopt various coordination modes and to form complexes with a wide range of transition metals. The electronic properties of the ligand can be further modulated by introducing different substituents on the imidazole rings or by modifying the linker between them. This adaptability makes it a promising candidate for the development of catalysts with tailored activities for specific chemical transformations.

Overview of Current Research Landscape and Key Areas of Investigation

While research specifically focused on Bis(1-methylimidazol-2-yl)methanol is still developing, the broader field of bis-imidazole ligands provides a strong indication of its potential research avenues. A significant body of work exists on the coordination chemistry of structurally related ligands, such as those with different substituents on the imidazole ring or with alternative linker groups. rsc.orgrsc.org

Current investigations into similar bis-imidazole ligands are concentrated on several key areas:

Synthesis and Characterization of Metal Complexes: A primary focus is the synthesis and structural characterization of complexes with various transition metals, including copper, cobalt, nickel, and zinc. rsc.orgnih.gov X-ray crystallography is a crucial technique for determining the precise coordination geometry of these complexes. nih.gov

Catalytic Applications: There is considerable interest in the catalytic activity of metal complexes derived from bis-imidazole ligands. These complexes have shown promise in a range of organic transformations, including oxidation reactions and polymerization. nih.gov The design of the ligand plays a critical role in controlling the selectivity and efficiency of the catalytic process.

Bioinorganic and Medicinal Chemistry: Given the biological importance of imidazole, researchers are exploring the potential of bis-imidazole metal complexes as mimics of metalloenzyme active sites and as potential therapeutic agents. globaljournals.org

Materials Science: The ability of these ligands to form stable coordination polymers and metal-organic frameworks (MOFs) is another active area of research. These materials have potential applications in gas storage, separation, and heterogeneous catalysis.

Structure

3D Structure

Propriétés

IUPAC Name |

bis(1-methylimidazol-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O/c1-12-5-3-10-8(12)7(14)9-11-4-6-13(9)2/h3-7,14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPTVWEGTOFFKKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C(C2=NC=CN2C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60361265 | |

| Record name | Bis(1-methylimidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60361265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67319-03-3 | |

| Record name | Bis(1-methylimidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60361265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Synthesis of Closely Related Imidazole-Bridged Compounds

Bis(1-methylimidazol-2-yl)methanone Synthesis

Metal-Assisted Synthetic Routes

The synthesis of bis(imidazolyl)methanols and their precursors can be facilitated by the strategic use of metal catalysts. While a direct, single-step metal-assisted synthesis for bis(1-methylimidazol-2-yl)methanol is not prominently documented, plausible routes can be inferred from related transformations.

One potential strategy involves the metal-catalyzed formation of the core bis(1-methylimidazol-2-yl)methane structure, which can then be functionalized. For instance, 3d-metal salts such as cobalt(II) chloride have been successfully employed to catalyze the formation of analogous bis(1H-indazol-1-yl)methane from 1H-indazole, utilizing dimethylsulfoxide (DMSO) as the methylene (B1212753) source at elevated temperatures. mdpi.com This method provides a high-yielding, one-pot synthesis that avoids the product mixtures often seen in other approaches. mdpi.com A subsequent oxidation step would be required to convert the methane (B114726) bridge to the desired methanol (B129727).

Another hypothetical metal-assisted route could involve the palladium-catalyzed cross-coupling of a 2-halo-1-methylimidazole with a suitable one-carbon synthon bearing a protected hydroxyl group. Alternatively, a rhodium-catalyzed C-H activation of 1-methylimidazole (B24206), followed by coupling with a carbonyl source, represents a modern approach to forming the central C-C bonds, though this has been more commonly applied to the synthesis of imidazopyridines. beilstein-journals.org The development of these routes remains an area of interest for creating efficient and selective pathways to functionalized bis(imidazole) compounds.

Bis(1-methylimidazol-2-yl)methane Synthesis

The methane-bridged analogue, bis(1-methylimidazol-2-yl)methane, is a crucial precursor and a significant ligand in its own right. Its synthesis is primarily achieved through alkylation strategies.

Alkylation Approaches

The most direct method for synthesizing bis(1-methylimidazol-2-yl)methane involves the N-alkylation of 1-methylimidazole with a methylene dihalide, such as dichloromethane (B109758) or dibromomethane. This reaction typically proceeds via an SN2 mechanism. To facilitate the reaction, a strong base is often required to deprotonate the C2 position of the imidazole (B134444) ring, creating a potent nucleophile.

A common and effective strategy is the synthesis via a bis(imidazolium) salt intermediate. In this approach, two equivalents of an imidazole derivative are reacted with one equivalent of a dihaloalkane. This method has been shown to be effective for producing methylene-bridged bis(imidazolium) salts. researchgate.net The use of dimethyl sulfoxide (B87167) (DMSO) as a polar co-solvent can significantly improve conversion rates, presumably by stabilizing the initial SN2 transition state. researchgate.net The resulting bis(imidazolium) salt can then be deprotonated at the C2 positions to generate the neutral bis(N-heterocyclic carbene) or used as a precursor for other derivatives. Phase-transfer catalysis is another effective technique, particularly for related compounds like bis(2-methylimidazol-1-yl)methane, allowing the reaction to proceed under milder conditions. researchgate.net

| Reactants | Reagents & Conditions | Product | Key Findings | Reference |

|---|---|---|---|---|

| Imidazole, Dichloroalkane | DMSO (co-solvent), Heat | Bis(imidazolium) dichloride salt | DMSO improves conversion for methylene-bridged derivatives. | researchgate.net |

| 2-Methylimidazole (B133640), Dihalomethane | Phase-Transfer Catalyst (e.g., TBAB), Base (e.g., NaOH) | Bis(2-methylimidazol-1-yl)methane | Effective method for N-alkylation to form the methylene bridge. | researchgate.net |

| 1H-Indazole, DMSO | CoCl₂, 175 °C, 24h | Bis(1H-indazol-1-yl)methane | High-yielding (91%), one-pot synthesis using DMSO as the methylene source. | mdpi.com |

Olefin Metathesis-Based Syntheses (e.g., Wittig, Sonogashira for analogous compounds)

While olefin metathesis, Wittig, and Sonogashira reactions are not typically used for the direct synthesis of a saturated methane bridge, they are powerful tools for creating unsaturated analogues like ethene or ethyne-bridged bis(imidazoles). These can subsequently be reduced to form the desired saturated linker.

Wittig Reaction : This reaction enables the conversion of aldehydes and ketones into alkenes. researchgate.netsemanticscholar.org A hypothetical Wittig synthesis of an ethene-bridged bis(imidazole) could involve the reaction of an imidazol-2-carboxaldehyde with a phosphonium (B103445) ylide derived from a 2-(halomethyl)-1-methylimidazole. The reliability of the Wittig reaction in forming a C=C bond at a specific location makes it a valuable synthetic tool. scite.ai

Sonogashira Coupling : This palladium- and copper-co-catalyzed cross-coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. beilstein-journals.org It could be employed to couple two molecules of a 2-halo-1-methylimidazole with acetylene, yielding a 1,2-bis(1-methylimidazol-2-yl)ethyne. This product could then be reduced to the corresponding ethene or ethane (B1197151) derivative. The mild reaction conditions of the Sonogashira coupling make it suitable for complex molecule synthesis. beilstein-journals.orgresearchgate.net

Synthesis of Other Functionalized Bis(imidazole) Ligands (e.g., Propionate, Ethene Derivatives)

The versatility of imidazole chemistry allows for the synthesis of a wide array of functionalized bis(imidazole) ligands, which are of significant interest in coordination chemistry and for biomimetic studies.

Propionate Derivatives : The ligand 3,3-bis(1-methylimidazol-2-yl)propionate is a notable example of an N,N,O-donor ligand that mimics the 2-histidine-1-carboxylate facial triad (B1167595) found in the active sites of many non-heme iron enzymes. mdpi.com Its synthesis, however, can be challenging, involving multi-step procedures that may suffer from issues with solubility and complex acid-base chemistry. researchgate.net

Ethene Derivatives : The trans-1,2-bis(N-methylimidazol-2-yl)ethylene ligand is a key building block for creating coordination polymers and one-dimensional molecular strands. researchgate.net Its synthesis provides a rigid, conjugated linker between the two imidazole moieties. This ligand has been successfully used to link paddlewheel metal(II) complexes (where M = Rh, Ru, Mo) into one-dimensional alternating chains. researchgate.net

| Ligand Type | Specific Compound | Synthetic Approach / Application | Reference |

|---|---|---|---|

| Propionate | 3,3-bis(1-methylimidazol-2-yl)propionate | Synthesized as an N,N,O-donor ligand to mimic enzyme active sites. | mdpi.com |

| Ethene | trans-1,2-bis(N-methylimidazol-2-yl)ethylene | Used as a bridging ligand to form 1D coordination polymers with various metal acetates. | researchgate.net |

| Methane | bis(1-methyl-4,5-diphenylimidaz-2-oyl)(benzyloxy)methane | Synthesized to prevent deprotonation of the alcohol functionality observed in the precursor ligand. | researchgate.net |

General Methodological Considerations in Imidazole Compound Synthesis

The synthesis of imidazole-containing compounds, including complex ligands like bis(1-methylimidazol-2-yl)methanol, requires careful consideration of several methodological aspects.

The choice of starting materials is fundamental. Many syntheses begin with the pre-formed imidazole ring, which is then functionalized. For imidazoles with an N-H proton, protection is often a necessary first step to prevent unwanted side reactions during subsequent functionalization steps.

Reaction conditions must be carefully controlled. Anhydrous and anaerobic conditions are often required, especially when using organometallic reagents like butyllithium (B86547) for deprotonation or when performing transition-metal-catalyzed cross-coupling reactions. The choice of solvent can also be critical; for instance, using DMSO as a polar additive has been shown to dramatically improve yields in the synthesis of bis(imidazolium) salts from dichloroalkanes. researchgate.net

Catalysis plays a pivotal role. Transition metals like palladium, copper, and rhodium are essential for many C-C bond-forming reactions. beilstein-journals.org Furthermore, imidazolium (B1220033) salts themselves are emerging as effective organocatalysts for various transformations, activating substrates through cation-π interactions and Lewis base activation.

Finally, purification of the final products often requires chromatographic techniques to separate the desired compound from starting materials, by-products, and catalyst residues. Characterization is then confirmed using a suite of spectroscopic methods, including ¹H and ¹³C NMR, mass spectrometry, and, where possible, single-crystal X-ray diffraction. mdpi.comresearchgate.net

Coordination Chemistry of Bis 1 Methylimidazol 2 Yl Methanol and Its Analogues

Ligand Properties and Donor Characteristics

Bis(1-methylimidazol-2-yl)methanol can be synthesized through the reaction of N-methylimidazolyllithium with N-methylimidazole-2-carbaldehyde researchgate.net. This ligand is structurally analogous to bis(1-methylimidazol-2-yl)ketone (bik), a widely studied ligand in coordination chemistry.

The fundamental structure of Bis(1-methylimidazol-2-yl)methanol features two 1-methylimidazole (B24206) rings. The nitrogen atoms of these imidazole (B134444) rings are the primary donor sites, establishing the compound as an N,N-donor ligand. This characteristic is typical for bis(imidazole) derivatives, which are known to coordinate with a variety of metal ions through these nitrogen atoms.

The presence of two nitrogen donor atoms from the imidazole rings allows Bis(1-methylimidazol-2-yl)methanol to function as a bidentate ligand, forming a chelate ring with a metal center. Furthermore, the central methanol (B129727) group possesses a hydroxyl (-OH) moiety. The oxygen atom of this hydroxyl group can potentially act as a third donor site. This would allow the ligand to exhibit tridentate coordination, binding to a metal ion in a facial or meridional fashion. However, the extent of this tridentate capability and the conditions required for the hydroxyl group to participate in coordination are subjects for detailed investigation.

Formation of Metal Complexes with Transition Metal Ions

The versatile donor characteristics of Bis(1-methylimidazol-2-yl)methanol allow for the formation of complexes with various transition metal ions.

The interaction of Bis(1-methylimidazol-2-yl)methanol with iron has been noted in the context of oxidation catalysis. Specifically, the iron-catalyzed oxidation of Bis(1-methylimidazol-2-yl)methanol leads to the formation of its ketone analogue, bis(1-methylimidazol-2-yl)ketone (bik) nih.gov. This transformation implies the initial formation of an iron-Bis(1-methylimidazol-2-yl)methanol complex, which is a key intermediate in the catalytic cycle. In these processes, the formation of the [Fe(II)(bik)₃]²⁺ cation is considered a thermodynamic sink nih.gov.

Based on the performed literature search, no specific information is available regarding the formation and characterization of copper complexes solely with the Bis(1-methylimidazol-2-yl)methanol ligand.

Based on the performed literature search, no specific information is available regarding the formation and characterization of manganese complexes solely with the Bis(1-methylimidazol-2-yl)methanol ligand.

Palladium (Pd) Complexes

While direct coordination complexes of bis(1-methylimidazol-2-yl)methanol with palladium are not extensively documented in the reviewed literature, the coordination chemistry of palladium with related N-heterocyclic carbene (NHC) and phosphino-imidazole ligands provides significant insights.

Researchers have synthesized and characterized various π-allylpalladium(II) complexes that incorporate ligands such as bis(1,2,4-triazol-5-ylidene-1-yl)borates. In these complexes, the palladium(II) ion typically exhibits a distorted square planar geometry, coordinating with an allyl group and the bidentate NHC ligand. researchgate.net For instance, the molecular structures of complexes like [H2B(RBTz)2Pd(π-allyl)] (where R can be bulky substituents like cyclohexyl) have been confirmed by single-crystal X-ray diffraction, with some showing an unusual distorted tetrahedral geometry around the palladium atom. researchgate.net

Furthermore, methylpalladium(II) complexes featuring pyrimidine-functionalized N-heterocyclic carbene ligands have been prepared. beilstein-journals.org These complexes, with the general formula [((pym)^(NHC-R))PdII(CH3)X] (where X can be Cl, CF3COO, or CH3), are often synthesized via transmetalation from the corresponding silver complexes. beilstein-journals.org The solid-state structure of these compounds confirms the coordination of the NHC ligand to the palladium center. beilstein-journals.org The synthesis of such palladium complexes often involves the in situ formation of a palladium salt, followed by the addition of the ligand and a base like sodium acetate (B1210297). nih.gov

The study of palladium complexes with the 2-(diphenylphosphino)-1-methylimidazole (dpim) ligand has demonstrated the hemilabile nature of this type of ligand, where it can coordinate in both a monodentate (P-only) and a bridging bidentate (P,N) fashion. researchgate.net This hemilability is a key aspect of their reactivity and potential catalytic applications. researchgate.net

Silver (Ag) Complexes

The coordination chemistry of silver(I) with bis(imidazolyl) and bis(pyrazolyl) ligands is well-developed, showcasing a variety of structural motifs that are influenced by the ligand architecture and the counter-anions present.

A series of silver(I) complexes with the ditopic ligand 1,3-bis(imidazol-1-ylmethyl)-2,4,6-trimethylbenzene (bitmb) has been prepared. rsc.org Depending on the counter-anion (such as SbF6-, PF6-, or NO3-), these complexes form discrete, dinuclear, metallocyclic species of the type [Ag2(bitmb)2]2+. rsc.org In these structures, the silver ions are typically di-coordinated. rsc.org

The synthesis of silver complexes with ester derivatives of bis(pyrazol-1-yl)acetate ligands has also been reported. mdpi.comunicam.itnih.gov For example, reacting methyl bis(pyrazol-1-yl)acetate with silver nitrate (B79036) and a phosphine (B1218219) co-ligand like triphenylphosphine (B44618) or 1,3,5-triaza-7-phosphaadamantane (B1222458) (PTA) in methanol yields stable Ag(I) complexes. mdpi.comunicam.itnih.gov

In a complex with 2,2'-biimidazole (B1206591), the ligand acts in a monodentate fashion, coordinating to the silver atom to form a nearly linear [N-Ag-N] arrangement with a bond angle of 177.01 (17)°. nih.gov In contrast, another silver complex with 2,2'-biimidazole shows the ligand bridging two silver atoms. nih.gov The flexibility of these ligands allows for the formation of various supramolecular architectures directed by factors like hydrogen bonding. nih.govresearchgate.net

With oxadiazole-functionalized α-aminophosphonate ligands, silver(I) can form both binuclear and mononuclear complexes depending on the metal-to-ligand ratio. nih.govsemanticscholar.org In a binuclear complex, two silver atoms with a planar trigonal geometry are bridged by the oxadiazole rings of two ligands. nih.govsemanticscholar.org A mononuclear complex can feature a silver atom in a slightly distorted tetrahedral geometry, coordinated to four nitrogen atoms from four separate ligands. nih.govsemanticscholar.org

Cadmium (Cd) Complexes

The coordination chemistry of cadmium(II) with ligands analogous to bis(1-methylimidazol-2-yl)methanol reveals a propensity for forming discrete mononuclear and polynuclear structures.

A cadmium(II) complex with (1'H-[2,2']biimidazoly-1-yl)-acetic acid (HBDAC), [Cd(BDAC)2(H2O)2]·H2O, has been synthesized and structurally characterized. researchgate.net In this complex, the cadmium ion is coordinated to two BDAC ligands and two water molecules, resulting in a structure that is further stabilized by extensive hydrogen bonding to form a three-dimensional supramolecular network. researchgate.net

Another example is the cadmium(II) picrate (B76445) complex with the V-shaped ligand bis(N-allylbenzimidazol-2-ylmethyl)benzylamine (babb), Cd(babb)22. nih.gov The cadmium center in this complex adopts a distorted octahedral geometry, coordinated to six nitrogen atoms from two tridentate babb ligands. nih.gov

Furthermore, the reaction of cadmium acetate with bis(1-methylimidazolyl)diselenide results in the formation of a complex with the formula [Cd(OAc)2{(MeImSe)2}]. researchgate.net X-ray diffraction studies of this complex revealed a distorted octahedral configuration for the cadmium atom, which is chelated by acetate groups and the diselenide ligand. researchgate.net

Depending on the solvent and the specific bis(1,2,3-benzotriazol-1-yl)alkane ligand used, cadmium(II) nitrate can form either discrete binuclear complexes or 1D coordination polymers. nsu.ru

Rhenium (Re) Complexes

The coordination chemistry of rhenium with nitrogen-containing ligands is diverse, leading to the formation of various complex structures, including mononuclear, dinuclear, and cluster-type compounds.

While direct complexes with bis(1-methylimidazol-2-yl)methanol are not prominent in the literature, studies with other multidentate nitrogen ligands provide valuable comparisons. For instance, unsymmetrical tren-based ligands can coordinate to rhenium to form complexes like H[N3N]Re(O)X (X = Cl, Br), where the ligand acts in a tridentate fashion. nih.gov These can further react to form dimeric species with a Re(V)=O—Re(IV) core. nih.gov

The reaction of rhenium precursors with hydrazines can lead to the formation of bis(dinitrogen) complexes, such as [Re(N2)2(PPh(OEt)2)4]+, or methyldiazenido complexes. nih.gov The specific product depends on the reaction conditions and the nature of the hydrazine (B178648) used. nih.gov

A series of octahedral rhenium cluster complexes with the general formula trans-[{Re6Q8}L4X2] (Q = S or Se) have been synthesized using apical ligands like 1,2-bis(4-pyridyl)ethylene (bpe) and 1,3-bis(4-pyridyl)propane (bpp). nih.gov These complexes exhibit red photoluminescence, with the photophysical properties being significantly influenced by the electronic structure of the apical ligands. nih.gov

The synthesis of tricarbonyl rhenium complexes often utilizes the [NEt4]2[Re(CO)3Br3] precursor, which can react with various ligands in aqueous or methanolic solutions to yield the final products. nih.gov

Cobalt (Co) Complexes

The coordination chemistry of cobalt(II) with bis(1-methylimidazol-2-yl)methanol analogues is characterized by the formation of mononuclear complexes with distorted octahedral geometries.

A notable example is the complex [Co(NCS)2(C9H10N2O)2]·CH3OH, where the ligand is (1-methyl-1H-benzimidazol-2-yl)methanol, a close analogue of the subject compound. nih.govnih.gov In this mononuclear complex, the cobalt(II) ion is in a distorted octahedral environment, coordinated to two bidentate (1-methyl-1H-benzimidazol-2-yl)methanol ligands and two thiocyanate (B1210189) ligands through four nitrogen atoms and two oxygen atoms. nih.govnih.gov The structure is further consolidated by hydrogen bonds, forming a one-dimensional chain. nih.govnih.gov

Similarly, cobalt(II) complexes with the formula [Co(Hmbm)2(OAc)2] and [Co(Hmbm)2(H2O)2]Cl2, where Hmbm is (1-methyl-1H-benzo[d]imidazol-2-yl)methanol, have been synthesized and characterized. researchgate.net

The reaction of CoCl2·6H2O with the hexadentate ligand 1,4-bis(di(N-methylimidazol-2-yl)methyl)phthalazine (bimptz) results in the dinuclear complex Co2(bimptz)(CH3OH)2(μ-Cl)22. rsc.org In this structure, the cobalt centers are octahedrally coordinated and bridged by the phthalazine (B143731) unit and two chloro ligands. rsc.org

Additionally, cobalt(II) complexes with bis-benzimidazolyl bidentate ligands featuring phenolyl ether linkers have been synthesized, such as [Co(L1)(NO3)2], where L1 is 1,1-bis[2-(1H-1,3-benzimidazol-1-ylmethyl)phenoxy]methane. rsc.org

Zinc (Zn) Complexes

Zinc(II), with its d10 electronic configuration, forms a variety of coordination complexes with bis(1-methylimidazol-2-yl)methanol and its analogues, often exhibiting tetrahedral or octahedral geometries. These complexes are of interest for their potential applications in materials science due to their luminescent properties. nih.gov

Zinc(II) halide complexes with imidazole and 2-methylimidazole (B133640) have been characterized, typically showing a distorted tetrahedral coordination of the zinc ion with two halide atoms and two nitrogen atoms from the imidazole ligands. nih.govnih.gov

A zinc(II) complex with a tridentate N-heterocyclic ligand, (1-methylimidazol-2-ylmethyl)[2-(2-pyridyl)ethyl]amine, results in a fac-octahedral geometry where two ligands chelate the zinc atom. nih.gov

The coordination of zinc(II) with bis(imidazol-2-yl) derivatives of dipeptides has also been studied. rsc.org In these systems, the imidazole nitrogen atoms are the primary binding sites, forming stable mono- and bis-ligand complexes. rsc.org

Furthermore, zinc(II) complexes with bis(1-R-imidazol-2-yl)disulfides, such as [κ2-(mim(Bu)t)2]ZnCl2, have been synthesized and structurally characterized, demonstrating the versatility of imidazole-based ligands in coordination chemistry. nih.gov

Two-dimensional coordination polymers of zinc(II) have been constructed using 1,4-bis(imidazol-1-ylmethyl)benzene as a bridging ligand, with the resulting structures exhibiting blue photoluminescence. nih.gov

| Complex | Metal Ion | Ligand(s) | Coordination Geometry | Key Structural Features | Reference(s) |

| [Co(NCS)2(C9H10N2O)2]·CH3OH | Co(II) | (1-methyl-1H-benzimidazol-2-yl)methanol, Thiocyanate | Distorted Octahedral | Mononuclear complex, 1D chain via H-bonds | nih.gov, nih.gov |

| Co2(bimptz)(CH3OH)2(μ-Cl)22 | Co(II) | 1,4-bis(di(N-methylimidazol-2-yl)methyl)phthalazine, Methanol, Chloro | Octahedral | Dinuclear, bridged by phthalazine and chloro ligands | rsc.org |

| Cd(babb)22 | Cd(II) | bis(N-allylbenzimidazol-2-ylmethyl)benzylamine, Picrate | Distorted Octahedral | Mononuclear, six-coordinate Cd(II) | nih.gov |

| [Cd(BDAC)2(H2O)2]·H2O | Cd(II) | (1'H-[2,2']biimidazoly-1-yl)-acetic acid, Aqua | - | 3D supramolecular structure via H-bonds | researchgate.net |

| Zn(C12H16N4)22 | Zn(II) | (1-methylimidazol-2-ylmethyl)[2-(2-pyridyl)ethyl]amine | fac-Octahedral | Mononuclear, two tridentate ligands | nih.gov |

| [Zn2(C6H8O4)2(C14H14N4)]n | Zn(II) | 1,4-bis(imidazol-1-ylmethyl)benzene, 2,2-dimethylbutanoate | - | 2D coordination polymer | nih.gov |

Other Metal Coordination Studies

The versatility of bis(imidazolyl)-type ligands extends to a range of other transition metals, leading to diverse structural and chemical properties.

Copper(II) Complexes: The reaction of copper(II) salts with bis-benzimidazolyl bidentate ligands containing phenolyl ether linkers has yielded dinuclear complexes such as [Cu(L1)(SO4)]2 and [Cu(L3)(SO4)]2. rsc.org

Nickel(II) Complexes: A mononuclear nickel(II) complex, [Ni(L2)(NO3)2], has been synthesized using a bis-benzimidazolyl ligand with a propylene (B89431) linker between the phenoxy groups. rsc.org Additionally, zerovalent nickel complexes can cleave the disulfide bond of bis(1-tert-butylimidazol-2-yl)disulfide to form a square-planar complex where the ligands coordinate through nitrogen. nih.gov

Ruthenium(II) Complexes: The reaction of arene-ruthenium dimers with bis(imidazol-1-yl)methane can lead to binuclear complexes with a cyclic structure. spbu.ru Interestingly, the solvent can play a crucial role in the reaction outcome, with C-N bond cleavage observed in some cases. spbu.ru

Iron(II) Complexes: The ligand bis(1-methylimidazol-2-yl)ketone (bik) has been used to synthesize iron complexes. In methanol, a dinuclear iron complex can undergo spontaneous reduction to yield a blue [FeII(bik)3]2+ species, which exhibits spin-crossover behavior. uu.nl

Structural Characterization of Coordination Complexes

The coordination chemistry of bis(1-methylimidazol-2-yl)methanol and its analogues is significantly enriched by detailed structural analyses in both the solid state and in solution. These studies provide fundamental insights into the binding modes of the ligands and the resulting geometries of the metal complexes, which in turn dictate their electronic and magnetic properties.

Single-Crystal X-ray Diffraction Analysis

For instance, the crystal structure of a dinuclear iron(III) complex with the related ligand bis(1-methylimidazol-2-yl)ketone (bik), FeIII2(μ-OH)2(bik)44, reveals a structure with two bridging hydroxide (B78521) ions. acs.orgnih.gov The iron centers are in a high-spin state, and the complex exhibits a notably short Fe···Fe distance of 3.0723(6) Å and Fe-O distances of 1.941(2) and 1.949(2) Å. acs.orgnih.gov These structural details are crucial for understanding the magnetic interactions between the metal ions.

In a mononuclear cobalt(II) complex, [Co(NCS)2(C9H10N2O)2]·CH3OH, where the ligand is (1-methyl-1H-benzimidazol-2-yl)methanol, the cobalt(II) ion is in a distorted octahedral environment. nih.gov It is coordinated by two bidentate (1-methyl-1H-benzimidazol-2-yl)methanol ligands and two thiocyanate ligands, with the coordination sphere comprising four nitrogen atoms and two oxygen atoms. nih.gov Similarly, a manganese(II) complex with the same ligand, [Mn(N3)2(C9H10N2O)2], also shows a distorted octahedral geometry with the Mn(II) atom coordinated to four nitrogen and two oxygen atoms, possessing a crystallographically imposed twofold symmetry. nih.gov

The versatility of these ligands is further demonstrated in a dinuclear copper(I) complex, Cu2(C9H12N4)32, where bis(1-methylimidazol-2-yl)methane (Me2BIM) acts as both a chelating and a bridging ligand. Each copper(I) ion adopts a distorted trigonal-planar geometry, coordinated by three nitrogen atoms from the Me2BIM ligands. nih.gov

The table below summarizes key crystallographic data for selected complexes.

| Compound | Formula | Crystal System | Space Group | Key Structural Features | Ref. |

| FeIII2(μ-OH)2(bik)44 | C44H46Fe2N20O14 | Monoclinic | P21/c | Dinuclear, di-hydroxo bridged, short Fe···Fe distance | acs.orgnih.gov |

| [Co(NCS)2(C9H10N2O)2]·CH3OH | C21H24CoN6O3S2 | Monoclinic | C2/c | Mononuclear, distorted octahedral Co(II) | nih.gov |

| [Mn(N3)2(C9H10N2O)2] | C18H20MnN10O2 | Orthorhombic | C2221 | Mononuclear, distorted octahedral Mn(II) | nih.gov |

| Cu2(Me2BIM)32 | C29H36Cu2F6N12O6S2 | Triclinic | P-1 | Dinuclear, bridging and chelating ligands, distorted trigonal-planar Cu(I) | nih.gov |

Solution-Phase Structural Studies (e.g., NMR, EPR)

While single-crystal X-ray diffraction provides a static picture of a complex, solution-phase techniques like Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) spectroscopy are vital for understanding their structure and behavior in solution.

NMR spectroscopy is particularly useful for studying diamagnetic complexes. For instance, the coordinating behavior of ligands like 2,6-bis(benzimidazol-2'-yl)pyridine has been investigated using NMR to determine the coordination sites towards protons and diamagnetic metal ions. researchgate.net In some cases, dynamic NMR studies can provide evidence for the existence of different conformers in solution, such as the syn and anti conformers observed for cationic bis(2-phenylindenyl)zirconium pyridyl complexes. emich.edu The observation of signal doubling in the 1H NMR spectra of a dinuclear iridium(III) complex with a bridging imidazole-pyridone ligand suggests conformational mobility of the metallacycle in solution. mdpi.com

EPR spectroscopy is a powerful technique for probing the electronic structure of paramagnetic metal complexes. High-frequency and -field EPR (HFEPR) has been used to study a dinuclear nickel(II) complex, allowing for the accurate determination of the single-ion zero-field splitting parameters and the g-tensor components. nih.gov This information is crucial for understanding the magnetic anisotropy of the individual metal ions within the complex.

Electronic and Magnetic Properties of Metal Complexes

Spin Crossover Behavior

Spin crossover (SCO) is a phenomenon observed in some transition metal complexes where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli such as temperature, pressure, or light. Iron(II) complexes with nitrogen-donor ligands are particularly well-known for exhibiting SCO.

A notable example is the [FeII(bik)3]2+ species, formed from the spontaneous reduction of a dinuclear iron(III) complex in methanol, which displays spin-crossover behavior. acs.orgnih.gov Variable-temperature magnetic susceptibility measurements confirmed this transition. acs.orgnih.gov The SCO in this complex was also found to exhibit thermal hysteresis, which was attributed to the loss of cocrystallized solvent molecules. acs.orgnih.gov

Research on related iron(II) complexes with ligands such as 2,6-bis(1H-imidazol-2-yl)pyridine and its derivatives has shown that the SCO phenomenon is quite general for this class of compounds. mdpi.commdpi.comnih.gov The transition temperature and the completeness of the spin transition can be influenced by factors like the counter-anion and the presence of solvent molecules in the crystal lattice. mdpi.commdpi.comnih.govrsc.org For example, complexes of the type [FeL2]A2·nH2O (where L is 2,6-bis(benzimidazol-2-yl)pyridine) all exhibit 1A1 ↔ 5T2 spin-crossover. rsc.org

The table below presents magnetic data for some spin-crossover complexes.

| Compound | Spin Transition | T1/2 (K) | Magnetic Moment (μeff) | Ref. |

| FeII(bik)32 | LS ↔ HS | Not specified | Exhibits thermal hysteresis | acs.orgnih.gov |

| [FeL2]SO4·2H2O (L = 2,6-bis(1H-imidazol-2-yl)-4-methoxypyridine) | 1A1 ↔ 5T2 | Below room temp. | HS: 5.26 μB | mdpi.com |

| [FeL2]Br2·H2O (L = 2,6-bis(1H-imidazol-2-yl)pyridine) | 1A1 ↔ 5T2 | High-temperature | Not specified | mdpi.comnih.gov |

Magnetic Exchange Interactions

In polynuclear complexes, where two or more metal centers are in close proximity, magnetic exchange interactions can occur between the unpaired electrons of the metal ions. These interactions can be either ferromagnetic (leading to a parallel alignment of spins) or antiferromagnetic (leading to an antiparallel alignment of spins).

The dinuclear iron(III) complex, FeIII2(μ-OH)2(bik)44, serves as a prime example of antiferromagnetic coupling. acs.orgnih.gov Variable-temperature magnetic susceptibility studies revealed an antiferromagnetic exchange interaction between the two high-spin iron(III) centers, with a coupling constant (J) of -35.9 cm-1 (based on the Hamiltonian H = -2JS1·S2). acs.orgnih.govuu.nl

Similarly, a dinuclear nickel(II) complex was studied, and the isotropic exchange interaction parameter (J) between the Ni(II) ions was determined to be -70 cm-1, indicating antiferromagnetic coupling. nih.gov Density functional theory (DFT) calculations on this system yielded a J value of -90 cm-1, which is in qualitative agreement with the experimental findings. nih.gov

Fluxional Coordination Dynamics

Fluxionality in coordination complexes refers to the dynamic intramolecular rearrangements of ligands around a central metal ion. This can involve the exchange of coordinating and non-coordinating atoms or changes in the coordination mode of a ligand.

Dynamic NMR spectroscopy is a key technique for studying such processes. For example, variable-temperature NMR studies of cationic bis(2-phenylindenyl)zirconium pyridyl complexes revealed that the metallocene framework undergoes conformational isomerization. emich.edu Below room temperature, the NMR spectra were consistent with a Cs-symmetric syn conformation. emich.edu The activation barriers for the interconversion between different conformers could be determined by line-shape analysis of the NMR spectra at different temperatures. emich.edu Such fluxional behavior can have important implications for the reactivity of these complexes, particularly in catalytic applications.

Catalytic Applications of Metal Complexes Derived from Bis 1 Methylimidazol 2 Yl Methanol

Catalytic Principles and Mechanisms with Imidazole-Metal Complexes

Imidazole (B134444) and its derivatives are prized ligands in coordination chemistry and catalysis. The imidazole ring contains two nitrogen atoms, but only the imine nitrogen (HC=N-CH) is basic and typically binds to metal ions. rsc.org Classified as a pure sigma-donor ligand, imidazole's basicity is intermediate between that of pyridine (B92270) and ammonia. rsc.org This electronic property allows it to form stable complexes with a wide array of transition metals, including iron, cobalt, nickel, copper, zinc, ruthenium, rhodium, and palladium. rsc.orgresearchgate.net

The catalytic activity of imidazole-metal complexes stems from several key features:

Ligand-Metal Synergy: The imidazole ligand can modulate the electronic properties and steric environment of the metal center. This tuning is crucial for optimizing catalytic activity, substrate selectivity, and the stability of catalytic intermediates. researchgate.net

Acid-Base Properties: The imidazole ring can act as both a proton donor (from the N-H group in un-substituted imidazoles) and a proton acceptor (at the imine nitrogen). This dual functionality can be essential in reaction mechanisms that involve proton transfer steps, such as hydrolysis or cyclization reactions.

Formation of Reactive Intermediates: Coordination to a metal center can activate the imidazole ligand or the substrate. For instance, the acidity of the N-H proton in an imidazole ligand is significantly increased upon complexation to a cationic metal center, facilitating its deprotonation to form an imidazolate. rsc.org Furthermore, the metal center itself is the primary site of catalytic activity, where substrates bind and are transformed. In many catalytic cycles, the process involves oxidative addition of reactants to the metal center, insertion of one reactant into a metal-ligand bond, and subsequent reductive elimination to release the product and regenerate the catalyst. acs.org

Bidentate ligands like bis(1-methylimidazol-2-yl)methanol and its analogs form chelate rings with metal ions, which enhances the stability of the resulting complexes. This "chelate effect" often leads to more robust and efficient catalysts. The two imidazole units can coordinate to a single metal center, or bridge two different metal centers to form dinuclear complexes, opening up possibilities for cooperative catalytic effects. rsc.org

Oxidation Catalysis

Oxidation reactions are fundamental transformations in organic synthesis for the production of valuable oxygenated chemicals. beilstein-journals.org Metal complexes derived from bis(imidazolyl) ligands have shown significant promise as catalysts for the selective oxidation of both alkanes and alkenes.

The selective oxidation of unactivated C-H bonds in alkanes to alcohols and ketones is a challenging yet highly desirable transformation. Research on iron and cobalt complexes with ligands structurally similar to bis(1-methylimidazol-2-yl)methanol demonstrates their potential in this area.

A study on the catalytic activity of Fe(II)(bik)₃₂, where 'bik' is the closely related bis(1-methylimidazol-2-yl)ketone, revealed its capability to catalyze the oxidation of various alkanes using tert-butyl hydroperoxide (t-BuOOH) as the oxidant. The system exhibited high selectivity for the oxidation of tertiary C-H bonds. Key findings from this research are summarized in the table below. The low alcohol-to-ketone ratios and the low retention of configuration in the oxidation of cis-1,2-dimethylcyclohexane (B165935) suggest the involvement of radical intermediates in the reaction mechanism.

| Substrate | Product(s) | Total Turnover Number (TON) | Alcohol/Ketone Ratio | Selectivity (3°/2°) |

|---|---|---|---|---|

| Cyclohexane | Cyclohexanol, Cyclohexanone | 10.3 | 0.17 | - |

| Adamantane | 1-Adamantanol, 2-Adamantanol, 2-Adamantanone | 29.6 | - | 29.6 |

| Ethylbenzene | 1-Phenylethanol, Acetophenone | 13.6 | 0.18 | - |

| cis-1,2-Dimethylcyclohexane | Alcohols, Ketones | 10.1 | - | - |

The epoxidation of olefins is a critical process for producing epoxides, which are versatile intermediates in organic synthesis. beilstein-journals.org Metal complexes of bis(imidazolyl) ligands have been successfully employed as catalysts for this transformation.

The same Fe(II)(bik)₃₂ complex mentioned above also catalyzes the stereoselective oxidation of olefins to epoxides using dihydrogen peroxide (H₂O₂) as the oxidant. The research demonstrated that the system is effective for a range of olefin substrates, yielding the corresponding epoxides with notable selectivity. The results highlight the potential of such catalysts in fine chemical synthesis.

| Substrate | Product(s) | Yield (%) | Selectivity for Epoxide (%) |

|---|---|---|---|

| Cyclooctene | Cyclooctene oxide | 65 | >99 |

| Styrene | Styrene oxide, Benzaldehyde | 50 | 92 |

| α-Methylstyrene | α-Methylstyrene oxide, Acetophenone | 55 | 85 |

| trans-β-Methylstyrene | trans-β-Methylstyrene oxide | 58 | >99 |

Carbon-Carbon Coupling Reactions (e.g., Heck Reaction)

Palladium-catalyzed cross-coupling reactions, such as the Mizoroki-Heck reaction, are powerful tools for forming carbon-carbon bonds. The efficiency of these reactions is often dictated by the ligand coordinated to the palladium center. Ligands based on imidazole, particularly N-heterocyclic carbenes (NHCs) which can be generated from imidazolium (B1220033) salts, have emerged as superior alternatives to traditional phosphine (B1218219) ligands due to their strong σ-donating properties and enhanced stability. dntb.gov.ua

While direct studies using bis(1-methylimidazol-2-yl)methanol are not prominent, research on related palladium complexes with pyridyl-functionalized imidazolium-based ionic liquids demonstrates high efficiency and recyclability in Heck reactions. dntb.gov.ua For instance, a palladium(II) complex of a pyridyl-functionalized imidazolium salt has been shown to be a highly active catalyst for the coupling of aryl halides with alkenes. Such systems often exhibit excellent selectivity and can be reused multiple times without significant loss of activity, a key advantage for industrial applications. The success of these related imidazole-based ligands strongly suggests that palladium complexes of bis(1-methylimidazol-2-yl)methanol could also serve as effective catalysts in Heck and other cross-coupling reactions. dntb.gov.uaresearchgate.net

Hydroamination and Cyclization Processes

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is an atom-economical method for synthesizing amines and nitrogen-containing heterocycles. acs.org Late transition metals, particularly rhodium and iridium, are effective catalysts for this transformation. acs.orgmq.edu.au

A systematic study of cationic rhodium(I) and iridium(I) complexes with a series of bidentate nitrogen donor ligands, including bis(N-methylimidazol-2-yl)methane (bim) and bis(N-methylimidazol-2-yl)ketone (bik), has shed light on their catalytic efficiency in the intramolecular hydroamination (cyclization) of aminoalkynes. mq.edu.au These ligands are very close structural analogs of bis(1-methylimidazol-2-yl)methanol. The research found that these catalysts preferentially promote the formation of five-membered rings and are inactive for forming four- or seven-membered rings. mq.edu.au The catalytic activity was influenced more by the counter-ion than by minor structural variations in the ligand backbone. mq.edu.au

| Catalyst Precursor | Time (h) | Conversion (%) |

|---|---|---|

| [Rh(bim)(CO)₂][BPh₄] | 24 | 100 |

| [Ir(bim)(CO)₂][BPh₄] | 24 | 100 |

| [Rh(bik)(CO)₂][BPh₄] | 24 | 90 |

| [Ir(bik)(CO)₂][BPh₄] | 24 | 100 |

Other Catalytic Transformations

The versatility of bis(imidazolyl)-type ligands extends beyond the reactions detailed above. Metal complexes of these ligands can potentially catalyze a variety of other transformations. For example, research on bis(1-R-imidazol-2-yl)disulfides and diselenides, which are also structurally related to the target ligand, has revealed their ability to participate in S-S/E-E (E = S, Se) bond metathesis reactions when coordinated to a cobalt(II) center. nih.gov This reactivity indicates that the ligand itself can be an active participant in the transformation, not merely a spectator.

Furthermore, the general class of imidazole-containing ligands has been used to stabilize metal nanoparticles, which in turn are used in catalysis. nih.gov Complexes of bis(oxazoline) ligands, which share some structural similarities with bis(imidazolyl) systems, have been used with rare-earth metals to catalyze the polymerization of olefins like isoprene (B109036) and polar styrenes. nih.gov This suggests that metal complexes of bis(1-methylimidazol-2-yl)methanol could potentially be adapted for polymerization catalysis.

Biomimetic and Biological Research Applications

Mimicry of Metalloprotein Active Sites

The design of synthetic ligands that can replicate the coordination environment of metal ions in proteins is a cornerstone of bioinorganic chemistry. Such model complexes are invaluable for understanding the structure-function relationships of metalloenzymes. Due to its N,N,O donor set, Bis(1-methylimidazol-2-yl)methanol is a prime candidate for mimicking the active sites of various metalloproteins.

Models for 2-His-1-Carboxylate Facial Triads

A recurring structural motif in a wide array of mononuclear non-heme iron(II) enzymes is the 2-His-1-carboxylate facial triad (B1167595). nih.gov This arrangement, where two histidine residues and one carboxylate-containing residue (aspartate or glutamate) coordinate to an iron center in a facial manner, is crucial for the catalytic activity of these enzymes, which perform a diverse range of oxidative transformations. nih.gov The facial coordination leaves three cis-oriented sites on the metal available for binding substrates and dioxygen, a key feature for their catalytic function. nih.gov

While direct studies on Bis(1-methylimidazol-2-yl)methanol are limited, structurally related ligands have been successfully employed to create synthetic models of this facial triad. For instance, the 3,3-bis(1-alkylimidazol-2-yl)propionate ligand family, which also possesses a tridentate N,N,O donor set from two imidazole (B134444) groups and a carboxylate group, has been used to synthesize mononuclear iron complexes. nih.govacs.org These complexes serve as both structural and functional models for the extradiol cleaving catechol dioxygenases, a major class of enzymes featuring the 2-His-1-carboxylate motif. nih.govacs.org X-ray crystal structures of these model complexes have confirmed the facial coordination of the N,N,O ligand to the iron center, faithfully replicating the endogenous ligand environment of the enzyme active sites. acs.org The reactivity of these synthetic analogues with dioxygen and catechol substrates provides valuable insights into the reaction mechanisms of the native enzymes. nih.govacs.org Given the structural similarity, it is proposed that Bis(1-methylimidazol-2-yl)methanol could similarly be used to construct high-fidelity models of the 2-His-1-carboxylate facial triad, offering a platform to probe the intricate details of non-heme iron enzyme catalysis.

Relevance to Blue Copper Proteins and Other Metalloenzymes

The unique spectroscopic and electrochemical properties of blue copper proteins are dictated by the coordination environment of the copper ion, which typically involves histidine and sometimes methionine residues. nih.govnih.gov Synthetic models are crucial for dissecting the factors that tune the redox potential and electron transfer properties of these proteins. nih.govrsc.org Ligands containing imidazole moieties are of particular interest in this context.

Research on various bis(imidazole) ligands has demonstrated their utility in modeling the active sites of blue copper proteins. For example, complexes of copper(II) with bis[4-(alkylmercaptomethyl)imidazole] ligands have been synthesized and characterized as models for the type 1 copper center. rsc.org These models exhibit reversible redox behavior, a key feature of the native proteins. rsc.org

Although direct application of Bis(1-methylimidazol-2-yl)methanol in this specific area has not been extensively reported, its bis(1-methylimidazole) core makes it a promising candidate for developing new models of copper-containing enzymes. The ability to form stable complexes with copper(II) is a shared feature among imidazole-containing ligands. rsc.org The coordination of Bis(1-methylimidazol-2-yl)methanol to copper could provide models that help elucidate the role of the ligand geometry in determining the electronic structure and reactivity of the metal center in various metalloenzymes.

Protein Modification and Bioconjugation Strategies

The site-specific introduction of metal-coordinating ligands onto protein scaffolds is a powerful strategy for creating artificial metalloproteins with novel functions. This approach allows for the precise placement of a metal ion at a desired location within a protein, enabling the engineering of new catalysts, sensors, and therapeutic agents.

Cysteine-Directed Ligand Attachment for Metalloprotein Assembly

Cysteine is an attractive target for protein modification due to the unique nucleophilicity of its thiol side chain. nih.govrsc.org This allows for highly selective chemical reactions to be performed on proteins under mild conditions. A strategy analogous to the potential application of Bis(1-methylimidazol-2-yl)methanol involves the use of bis(1-methylimidazol-2-yl)ethene (BMIE), a structurally similar compound with a reactive vinyl group. osti.govnih.govosti.gov

BMIE has been shown to undergo a conjugate addition reaction with the thiol group of cysteine residues, leading to the irreversible attachment of the bis(imidazole) moiety to the protein. osti.govnih.govosti.gov This method has been successfully applied to a model protein, carboxypeptidase G2 (CPG2), with a specifically introduced cysteine residue (S203C). osti.govnih.govosti.gov The reaction proceeds with high yield (>90%) at a physiologically relevant pH of 8.0. osti.govnih.gov Once attached, the bis(imidazole) ligand can chelate various divalent metal ions, including Zn(II), Cu(II), and Co(II), as confirmed by inductively coupled plasma mass spectrometry (ICP-MS). osti.govnih.govosti.gov This demonstrates the feasibility of using a compact, bis(imidazole)-based ligand for the site-selective assembly of metalloproteins. Given its structural similarity, Bis(1-methylimidazol-2-yl)methanol, if appropriately functionalized, could potentially be employed in similar cysteine-directed bioconjugation strategies.

Interactions with Biological Systems

The imidazole moiety is a common feature in many biologically active molecules, and compounds containing bis(imidazole) or related bis(benzimidazole) structures have been investigated for a variety of biological activities, including antimicrobial and anticancer effects. ktu.edu.trmdpi.comnih.govnih.gov These activities often stem from their ability to interact with biological macromolecules and interfere with essential cellular processes. nih.gov For instance, some bis-benzimidazole derivatives have been shown to act as DNA topoisomerase I inhibitors and exhibit cytotoxicity against cancer cell lines. nih.gov Other studies have explored the antimicrobial properties of novel bis-imidazolium ionic liquids. ktu.edu.tr

While the specific biological interactions of Bis(1-methylimidazol-2-yl)methanol have not been extensively documented, the broader research into related compounds suggests potential avenues for investigation. The ability of imidazole-containing compounds to coordinate with metal ions is also relevant in this context, as some metal complexes of imidazole derivatives have shown promising biological activities. nih.gov Further research is needed to explore the potential interactions of Bis(1-methylimidazol-2-yl)methanol and its metal complexes with biological systems to determine if it shares the therapeutic potential observed in its structural relatives.

Modulatory Effects on Enzyme and Receptor Activity

Direct research on the modulatory effects of Bis(1-methylimidazol-2-yl)methanol on specific enzyme and receptor activities is limited in publicly available literature. However, the broader class of imidazole-containing compounds is well-known for its diverse biological activities, including enzyme inhibition. For instance, various imidazolium (B1220033) salts have been shown to be effective inhibitors of enzymes like carbonic anhydrases and acetylcholinesterase. nih.gov

While specific data for Bis(1-methylimidazol-2-yl)methanol is not prominent, related compounds have been investigated for their enzyme-like activities. A notable example is Bis(1-methylimidazol-2-yl) diselenide, a derivative that exhibits glutathione (B108866) peroxidase-like activity, scavenging reactive oxygen species and protecting against radiation-induced DNA and lipid damage. nih.gov This suggests that the core bis(1-methylimidazole) structure can be a scaffold for developing enzyme-modulating agents. Further research is needed to specifically elucidate the direct interactions and modulatory potential of Bis(1-methylimidazol-2-yl)methanol with various enzymes and receptors.

Role in Iron Sensing and Metabolism Research

A significant area of research involving Bis(1-methylimidazol-2-yl)methanol is its use in modeling the active sites of non-heme iron enzymes. The compound serves as a crucial precursor or ligand in the study of iron complexes that mimic the functionality of these enzymes.

In several studies, Bis(1-methylimidazol-2-yl)methanol is used to synthesize its oxidized form, Bis(1-methylimidazol-2-yl)ketone (bik). This ketone readily forms complexes with iron, creating structures that are catalytically active and serve as models for understanding iron-mediated biological oxidation processes. For example, iron complexes of 'bik' have been shown to catalyze the oxidation of alkanes and olefins. The initial ligand, Bis(1-methylimidazol-2-yl)methanol, is oxidized to 'bik' during the formation of these iron complexes.

The structural arrangement of the two imidazole groups in Bis(1-methylimidazol-2-yl)methanol is particularly relevant as it can mimic the 2-His-1-carboxylate facial triad found in the active sites of many mononuclear non-heme iron enzymes. This facial triad is a common structural motif that coordinates to an iron center and is critical for the enzyme's catalytic activity. By using ligands like Bis(1-methylimidazol-2-yl)methanol and its derivatives, researchers can create synthetic models that help in understanding the structure-function relationships of these important metalloenzymes.

The table below summarizes key findings from research on iron complexes derived from the oxidation of Bis(1-methylimidazol-2-yl)methanol:

| Precursor Ligand | Resulting Iron Complex Component | Observed Catalytic Activity |

| Bis(1-methylimidazol-2-yl)methanol | Bis(1-methylimidazol-2-yl)ketone (bik) | Oxidation of alkanes and olefins |

Exploration in Drug Discovery (e.g., as Synthons for Pharmacologically Active Derivatives)

Bis(1-methylimidazol-2-yl)methanol serves as a valuable synthon—a building block used in the synthesis of more complex molecules—in the field of drug discovery. Its bifunctional nature, with two imidazole rings and a central methanol (B129727) group, allows for a variety of chemical modifications to produce derivatives with potential pharmacological activity.

The conversion of Bis(1-methylimidazol-2-yl)methanol to Bis(1-methylimidazol-2-yl)ketone is a prime example of its utility as a synthon. The resulting ketone can then be used to create various metal complexes with potential catalytic or therapeutic applications.

Furthermore, the bis-imidazole framework is a common feature in many biologically active compounds. The imidazole ring is a well-known pharmacophore that can interact with various biological targets. Therefore, derivatives of Bis(1-methylimidazol-2-yl)methanol can be synthesized to explore new therapeutic agents. The general synthetic accessibility of bis-imidazole derivatives allows for the creation of diverse molecular libraries for screening against different diseases. While direct examples of marketed drugs derived from this specific methanol compound are not documented, its role as a versatile starting material in medicinal chemistry research is evident.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure of many-body systems. It has been successfully applied to "Bis(1-methylimidazol-2-yl)methanol" and its derivatives to understand their fundamental properties.

Molecular and Complex Geometry Optimization

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in "Bis(1-methylimidazol-2-yl)methanol" and its metal complexes. By optimizing the geometry, researchers can predict bond lengths, bond angles, and dihedral angles. These theoretical structures can then be compared with experimental data from X-ray crystallography to validate the computational model. For instance, in complexes, the coordination of the ligand to a metal center, such as cadmium(II), can be modeled to understand the binding mode. researchgate.net In related benzimidazole (B57391) compounds, DFT has been used to confirm the binding mode of the ligand to metal ions and to estimate reactivity features. researchgate.net The optimized geometrical parameters, including bond lengths and angles, for similar structures have been determined using the B3LYP/6-31G method. mdpi.com

Interactive Table: Optimized Geometrical Parameters of a Related Benzimidazole Derivative (Amido-form) (Note: This table represents data for a related compound, 2,2′-(2-oxo-1H-benzo[d]imidazole-1,3(2H)-diyl)bis(arylideneacetohydrazide), as a representative example of DFT-calculated geometries.)

| Parameter | Bond/Angle | Value (Å/°) |

| Bond Length | C1-N2 | 1.38 |

| Bond Length | N2-C7 | 1.46 |

| Bond Length | C7-C8 | 1.29 |

| Bond Angle | C1-N2-C7 | 125.4 |

| Bond Angle | N2-C7-C8 | 114.7 |

| Dihedral Angle | C1-N2-C7-C8 | 179.9 |

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Orbital Character)

The electronic properties of "Bis(1-methylimidazol-2-yl)methanol" are crucial for understanding its reactivity and spectroscopic behavior. DFT calculations provide information about the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more reactive. For related compounds, the HOMO and LUMO energies have been calculated to reveal that charge transfer occurs within the molecule. uleth.canih.gov The analysis of molecular orbitals helps in understanding the charge transfer interactions within the molecule. nih.gov

Interactive Table: Frontier Molecular Orbital Energies of a Related Benzimidazole Derivative (Note: This table shows representative data for a related compound, 6-bis(2-(thiazol-4-yl)-benzimidazol-1-yl)hexane, as an example of DFT-calculated electronic properties.)

| Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 4.6 |

Prediction and Interpretation of Vibrational Spectra

DFT calculations can predict the vibrational frequencies of "Bis(1-methylimidazol-2-yl)methanol". These theoretical spectra (Infrared and Raman) can be compared with experimental data to aid in the assignment of vibrational modes to specific functional groups and types of atomic motion. nih.gov This comparison helps to confirm the molecular structure and provides a deeper understanding of the molecule's vibrational properties. icm.edu.plnih.gov For instance, the characteristic stretching vibrations of C-H, N-H, and C=O groups can be identified and their positions in the theoretical spectra can be correlated with experimental observations. nih.govmdpi.com The potential energy distribution (PED) analysis is often used to provide a quantitative assignment of the vibrational modes. icm.edu.pl

Analysis of Chemical Bonding (e.g., QTAIM, RDG, DOS)

To gain a deeper understanding of the nature of chemical bonds within "Bis(1-methylimidazol-2-yl)methanol" and its complexes, advanced computational techniques are utilized. The Quantum Theory of Atoms in Molecules (QTAIM) allows for the characterization of bond paths and the properties of electron density at bond critical points. The Reduced Density Gradient (RDG) method is used to visualize and analyze non-covalent interactions, such as hydrogen bonds and van der Waals forces. The Density of States (DOS) analysis provides a graphical representation of the distribution of molecular orbitals at different energy levels, offering insights into the electronic structure and bonding character. researchgate.net These methods have been applied to related systems to provide detailed information about chemical bonding. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited-state properties of molecules. It is particularly useful for predicting and interpreting electronic absorption spectra (UV-Vis). By calculating the energies of electronic transitions, TD-DFT can help to understand the origin of the absorption bands observed experimentally. researchgate.net For example, it can be used to investigate the effect of solvent on the luminescent properties of related metal-organic frameworks. researchgate.net TD-DFT calculations have been employed to explore the UV-vis spectra of similar compounds in various solvents. mdpi.com

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations can be used to study the conformational flexibility of "Bis(1-methylimidazol-2-yl)methanol". These simulations model the movement of atoms over time, providing insights into the different accessible conformations and their relative stabilities. Conformational analysis, often performed by scanning the potential energy surface (PES), helps to identify the most stable conformers of the molecule. icm.edu.pl For related benzimidazole derivatives, PES scan studies have been carried out using DFT to determine the most stable conformer based on torsion angles. icm.edu.pl

Advanced Analytical and Spectroscopic Characterization Techniques

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, provides information about the functional groups and vibrational modes within a molecule.

The FT-IR spectrum of "Bis(1-methylimidazol-2-yl)methanol" is expected to exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the methanol (B129727) group. The C-H stretching vibrations of the methyl and imidazole (B134444) groups are expected to appear around 2800-3100 cm⁻¹. The C=N and C=C stretching vibrations of the imidazole ring would likely be observed in the 1400-1600 cm⁻¹ region. Data from related N-methylimidazole compounds and their complexes support these assignments. While specific Raman data for the title compound is scarce, it would provide complementary information, particularly for the symmetric vibrations of the imidazole rings.

Table 3: Expected FT-IR Absorption Bands for Bis(1-methylimidazol-2-yl)methanol

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| O-H stretch (alcohol) | 3200 - 3600 (broad) |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aliphatic) | 2850 - 3000 |

| C=N stretch (imidazole) | 1550 - 1650 |

| C=C stretch (imidazole) | 1400 - 1500 |

Electronic Absorption (UV-Vis) Spectroscopy

Electronic absorption (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. For "Bis(1-methylimidazol-2-yl)methanol," the UV-Vis spectrum is expected to be dominated by π → π* transitions within the imidazole rings. Studies on copper complexes of similar ligands have shown intraligand transition bands in the UV region. uu.nl It is anticipated that the parent ligand would display absorptions at similar or slightly different wavelengths.

Table 4: Expected UV-Vis Absorption Maxima for Bis(1-methylimidazol-2-yl)methanol in Methanol

| Transition | Expected λ (nm) |

|---|

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. For "Bis(1-methylimidazol-2-yl)methanol," electrospray ionization (ESI) mass spectrometry would be a suitable method. The ESI mass spectrum is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. Fragmentation patterns could involve the loss of a water molecule, a methyl group, or cleavage of the bond between the two imidazole rings. Data from copper complexes of related ligands have shown the formation of adduct ions such as [M+Na]⁺. uu.nl

Table 5: Expected Mass Spectrometry Data for Bis(1-methylimidazol-2-yl)methanol

| Ion | Expected m/z |

|---|---|

| [M+H]⁺ | 193.1084 |

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a powerful technique for studying chemical species that have one or more unpaired electrons. It is particularly valuable for investigating the electronic structure and coordination environment of paramagnetic metal complexes.

In the context of ligands like bis(1-methylimidazol-2-yl)methanol, EPR spectroscopy becomes highly relevant when the ligand coordinates to a paramagnetic metal ion, such as copper(II) or iron(III). The resulting EPR spectrum is sensitive to the geometry of the complex, the nature of the donor atoms, and the interactions between the metal ion and the ligand.

Research Findings:

Studies on copper(II) complexes with ligands containing bis(imidazol-2-yl) groups have demonstrated the utility of EPR in characterizing the coordination sphere. For instance, the EPR spectra of copper(II) complexes with dipeptides featuring bis(imidazol-2-yl)methylamine (BIMA) moieties provide insight into the metal-binding sites. In acidic conditions, the formation of [CuHL]³⁺ and [CuH₂L₂]⁴⁺ complexes, where the metal is coordinated by two or four imidazole nitrogen atoms, can be identified by their characteristic EPR parameters. The line broadening observed in the EPR spectra of some copper(II) complexes at certain pH ranges can suggest a dipolar interaction between copper(II) ions, indicating the formation of dimeric species.

The g-values (g∥ and g⊥) and the hyperfine coupling constant (A∥) derived from the EPR spectra are indicative of the coordination geometry. For example, in frozen solutions, anisotropic X-band EPR spectra can distinguish between different coordination environments. The following table presents typical EPR parameters for copper(II) complexes with related imidazole-containing ligands.

| Complex Species | g∥ | g⊥ | A∥ (10⁻⁴ cm⁻¹) |

| [CuHL]³⁺ | 2.24-2.26 | 2.05-2.06 | 170-180 |

| [CuH₂L₂]⁴⁺ | 2.22-2.23 | 2.04-2.05 | 180-190 |

This table presents representative data for copper(II) complexes with bis(imidazol-2-yl) derivatives of dipeptides, which are structurally related to the subject compound.

Furthermore, the dihedral angles between axial imidazole ligands in iron(III) porphyrin complexes have been shown to influence the EPR signal, leading to different classifications such as Type I and Type II spectra. nih.gov This highlights the sensitivity of EPR to subtle structural changes in the coordination sphere of the metal ion.

Mössbauer Spectroscopy

Mössbauer spectroscopy is a highly sensitive technique for probing the nuclear environment of specific isotopes, most commonly ⁵⁷Fe. It provides detailed information about the oxidation state, spin state, and site symmetry of iron atoms in a sample. This technique is invaluable for characterizing iron complexes of ligands like bis(1-methylimidazol-2-yl)methanol.

Research Findings:

The application of Mössbauer spectroscopy to iron complexes with imidazole-containing ligands has yielded significant insights into their electronic structure. For example, studies on iron(III) protoporphyrinate (B1241031) IX complexes with imidazole and its derivatives have shown that the quadrupole splitting (ΔEQ) is a key parameter that correlates with the orientation of the axial imidazole ligands. rsc.org

A larger quadrupole splitting value can be indicative of a parallel orientation of the planar axial ligands, while a smaller value may suggest a perpendicular orientation. rsc.org The isomer shift (δ) provides information about the s-electron density at the nucleus and is characteristic of the oxidation and spin state of the iron.

The table below shows Mössbauer parameters for iron(III) protoporphyrinate IX complexes with different imidazole ligands, illustrating the sensitivity of the technique to the nature of the ligand.

| Complex | Isomer Shift (δ) (mm s⁻¹) | Quadrupole Splitting (ΔEQ) (mm s⁻¹) |

| [FeL(Him)(im)] | 0.25 | 2.43 |

| [FeL(2Me-im)₂]⁺ | 0.22 | 1.87 |

This table presents data for iron(III) protoporphyrinate IX complexes with imidazole (Him) and 2-methylimidazole (B133640) (2Me-im), which demonstrate the principles of Mössbauer spectroscopy applicable to iron complexes of the subject compound. rsc.org

Mössbauer spectroscopy has also been instrumental in identifying the different iron species involved in complex chemical transformations, such as the cleavage of the N-N bond in dinitrogen by tetra-iron complexes. acs.org The technique can distinguish between different iron sites within the same molecule based on their distinct Mössbauer parameters, revealing localized valences and coordination environments. acs.org

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of elements (typically carbon, hydrogen, and nitrogen) in a compound. This information is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity.

Research Findings:

For novel ligands like bis(1-methylimidazol-2-yl)methanol and their metal complexes, elemental analysis provides the foundational data to confirm their proposed chemical formulas. The experimentally determined percentages of C, H, and N are compared with the calculated values based on the expected molecular formula. A close agreement between the found and calculated values provides strong evidence for the successful synthesis of the target compound.

An example of elemental analysis data for a related complex, a cyanide-bridged square complex {[Fe(Tp)(CN)₃]₂[Co(vbik)₂]₂}·2ClO₄·2CH₂Cl₂, where vbik is the structurally related bis(1-vinylimidazolyl)ketone, is presented below.

| Element | Calculated (%) | Found (%) |

| C | 41.27 | 40.98 |

| H | 3.17 | 3.26 |

| N | 23.37 | 22.89 |

This table shows the elemental analysis data for a complex containing a ligand structurally related to the subject compound, illustrating the typical presentation and comparison of calculated and found values. acs.org

Discrepancies between the calculated and found values can sometimes indicate the presence of solvent molecules in the crystal lattice, which would need to be accounted for in the molecular formula.

Q & A

Basic: What synthetic methodologies are recommended for preparing Bis(1-methylimidazol-2-yl)methanol and its derivatives?

Methodological Answer:

Bis(1-methylimidazol-2-yl)methanol derivatives are typically synthesized via acid-catalyzed condensation or esterification. For example, methyl bis(1-methylimidazol-2-yl)(2-hydroxyphenyl)methyl ether (HL4) is synthesized by refluxing a precursor in methanol/hydrochloric acid (30%, 4:1 v/v) under N₂, followed by purification via column chromatography (silica gel, EtOAc/MeOH) . Key steps include:

- Acid hydrolysis : Removes protecting groups (e.g., ethoxymethoxy).

- pH adjustment : Ensures selective extraction (e.g., dichloromethane at pH 8.2).

- Crystallization : Yields single crystals for structural validation (e.g., acetone at –30°C).

Basic: How are metal complexes of Bis(1-methylimidazol-2-yl)methanol characterized structurally and spectroscopically?

Methodological Answer:

Characterization involves:

- X-ray diffraction : Resolves coordination geometry (e.g., distorted octahedral N4O2 in Fe(II) complexes with cis-methanol ligands) .

- NMR spectroscopy : Confirms ligand proton environments (e.g., ¹H NMR δ = 3.22 ppm for OCH₃ in HL4) .

- ESI-MS : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 299.13 for HL4) .

- IR spectroscopy : Identifies functional groups (e.g., ν = 1734 cm⁻¹ for ester carbonyl in benzyl derivatives) .

Basic: How are protonation constants and thermodynamic parameters determined for Bis(1-methylimidazol-2-yl)methanol derivatives?

Methodological Answer:

Protonation constants (logK) are measured via direct potentiometric titration (25°C, 0.1 M NaNO₃). For example, 3,3-bis(1-methylimidazol-2-yl)propionic acid exhibits logK values of 2.19 (carboxylic), 4.20, and 7.11 (imidazole groups) . Thermodynamic parameters (ΔH°, ΔS°) are derived from van’t Hoff plots (lnK vs. 1/T):

| Reaction | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

|---|---|---|

| 1st protonation | -22.15 | +28.3 |

| 2nd protonation | -14.43 | +15.7 |

| 3rd protonation | -11.92 | +10.2 |

| Exothermic protonation dominates due to neutralization . |

Advanced: How does Bis(1-methylimidazol-2-yl)methanol participate in iron-catalyzed oxidation reactions?

Methodological Answer:

The ligand acts as a precursor in iron-catalyzed oxidations , forming tris-chelated Fe(II) complexes (e.g., [FeII(bik)₃]²⁺). Key steps:

- In situ reduction : Ferric centers are reduced to air-stable Fe(II) species.